molecular formula C9H13NO4S B14236479 [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid CAS No. 477776-36-6

[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid

Cat. No.: B14236479
CAS No.: 477776-36-6
M. Wt: 231.27 g/mol
InChI Key: PYDLGYVTBXCWGQ-SECBINFHSA-N
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Description

[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid is a chemical compound with a unique structure that includes a hydroxyl group, a phenyl group, and a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid typically involves the reaction of a suitable precursor with sulfamic acid. One common method involves the reaction of 1-hydroxy-3-phenylpropan-2-ol with sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-80°C .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, altering their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfamic acid moiety can participate in acid-base reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Properties

CAS No.

477776-36-6

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid

InChI

InChI=1S/C9H13NO4S/c11-7-9(10-15(12,13)14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,12,13,14)/t9-/m1/s1

InChI Key

PYDLGYVTBXCWGQ-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NS(=O)(=O)O

Origin of Product

United States

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